Electrophilic Acrylamide Warhead vs. Non-Electrophilic 5-Acyl Analogs: Covalent Targeting Potential in the RU-SKI Scaffold Class
The compound incorporates an acrylamide (prop-2-en-1-one) moiety at the 5-position, providing an α,β-unsaturated carbonyl system that can act as a Michael acceptor for nucleophilic amino acid side chains, most notably cysteine thiols. This electrophilic warhead is structurally and mechanistically absent from the benchmark RU-SKI series: RU-SKI 43 bears a 2-(benzyloxy)acetyl side chain, RU-SKI 201 contains a 2-((2-methylbutyl)amino)acetyl group, and IMP-1575 carries the same aminoacetyl motif—none of which possess α,β-unsaturation [1]. In the 2024 comprehensive HHAT SAR study, the simple acrylamide derivative (compound 16) retained measurable HHAT inhibitory activity (IC50 = 15 μM in the acyl-cLIP assay against purified HHAT) despite lacking the secondary amine pharmacophore critical for high potency, whereas the corresponding allyl analog (compound 15), which lacks the amide carbonyl, was completely inactive [1]. This demonstrates that the acrylamide carbonyl participates in the key His379 hydrogen bond while the terminal alkene remains available for additional covalent engagement, a bifunctional capability not shared by any other RU-SKI compound. The acrylamide motif is a validated covalent warhead in approved drugs (e.g., ibrutinib targets BTK Cys481; osimertinib targets EGFR Cys797), providing a well-precedented mechanistic basis for translating this compound's structural feature into covalent probe or inhibitor design strategies [2].
| Evidence Dimension | Presence of electrophilic α,β-unsaturated carbonyl (Michael acceptor) at the 5-acyl position |
|---|---|
| Target Compound Data | Acrylamide (CH2=CH–C(=O)–) present; terminal sp² carbon available for nucleophilic attack |
| Comparator Or Baseline | RU-SKI 43: 2-(benzyloxy)acetyl (no α,β-unsaturation); RU-SKI 201 / IMP-1575: 2-(amino)acetyl (no α,β-unsaturation); Compound 15 (allyl analog): no carbonyl, IC50 = inactive against HHAT [1] |
| Quantified Difference | Qualitative structural difference: acrylamide present vs. absent in all comparator RU-SKI series members. Functional consequence: retention of HHAT engagement (IC50 = 15 μM for structural analog compound 16) vs. complete loss of activity for non-carbonyl analog compound 15 [1]. |
| Conditions | Structural comparison based on published chemical structures and HHAT acyl-cLIP enzymatic assay data from the 2024 J. Med. Chem. SAR study [1]. |
Why This Matters
For research programs requiring a covalent chemical probe or covalent inhibitor starting point within the thienopyridine scaffold class, this compound is the only commercially catalogued member that provides the essential acrylamide warhead; no alternative 5-acyl-6,7-dihydrothieno[3,2-c]pyridine offers this electrophilic functionality.
- [1] Lanyon-Hogg T, et al. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase. Journal of Medicinal Chemistry, 2024, 67(2), 1061–1078. DOI: 10.1021/acs.jmedchem.3c01363. View Source
- [2] Singh J, Petter RC, Baillie TA, Whitty A. The resurgence of covalent drugs. Nature Reviews Drug Discovery, 2011, 10(4), 307–317. DOI: 10.1038/nrd3410. View Source
